molecular formula C9H8OSe B14550633 2-(Phenylselanyl)prop-2-enal CAS No. 61713-63-1

2-(Phenylselanyl)prop-2-enal

Cat. No.: B14550633
CAS No.: 61713-63-1
M. Wt: 211.13 g/mol
InChI Key: SUBLTILIGQXRNY-UHFFFAOYSA-N
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Description

2-(Phenylselanyl)prop-2-enal is an organic compound characterized by the presence of a phenylselanyl group attached to a prop-2-enal backbone

Preparation Methods

The synthesis of 2-(Phenylselanyl)prop-2-enal can be achieved through oxidative selenofunctionalization of allenes. This method involves the use of organoselenium and 1-fluoropyridinium reagents, which facilitate the selective electrophilic addition of the selenium reagent to the allene moiety, followed by adventitious water attack and concomitant oxidation . The reaction conditions typically involve a metal-free environment, making the process more environmentally friendly.

Chemical Reactions Analysis

2-(Phenylselanyl)prop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.

    Reduction: Reduction reactions can convert the compound into selenides or other reduced forms.

    Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include Grignard reagents, hydrides, and other nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(Phenylselanyl)prop-2-enal has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Phenylselanyl)prop-2-enal exerts its effects involves the interaction of the phenylselanyl group with molecular targets. This interaction can modulate various biochemical pathways, including those involving oxidative stress and redox reactions. The compound’s ability to undergo electrophilic addition and subsequent reactions plays a crucial role in its biological activity .

Comparison with Similar Compounds

2-(Phenylselanyl)prop-2-enal can be compared to other similar compounds, such as cinnamaldehyde (3-phenylprop-2-enal). While both compounds share a similar backbone, the presence of the phenylselanyl group in this compound imparts unique chemical properties and reactivity. This makes it distinct from cinnamaldehyde and other related compounds .

Similar compounds include:

  • Cinnamaldehyde (3-phenylprop-2-enal)
  • 2-(Phenylthio)prop-2-enal
  • 2-(Phenylsulfinyl)prop-2-enal

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

2-phenylselanylprop-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OSe/c1-8(7-10)11-9-5-3-2-4-6-9/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBLTILIGQXRNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C=O)[Se]C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OSe
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40515769
Record name 2-(Phenylselanyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61713-63-1
Record name 2-(Phenylselanyl)prop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40515769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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